N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine
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Overview
Description
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H16N4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a pyrazine ring attached to the piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method includes the alkylation of piperidine with a pyrazine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine ring and piperidine structure allow it to bind to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects[7][7].
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine
- N-Methyl-1-(pyridin-2-yl)piperidin-4-amine
- N-Methyl-1-(quinolin-2-yl)piperidin-4-amine
Uniqueness
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine is unique due to the presence of both the pyrazine ring and the piperidine structure, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(12-9-14-5-6-15-12)16-7-3-11(13-2)4-8-16/h5-6,9-11,13H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWIJPUZNOEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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